Iclaprim - 192314-93-5

Iclaprim

Catalog Number: EVT-269991
CAS Number: 192314-93-5
Molecular Formula: C19H22N4O3
Molecular Weight: 354.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Iclaprim is a synthetic diaminopyrimidine derivative that acts as a selective inhibitor of bacterial dihydrofolate reductase (DHFR) [, , , ]. It belongs to the class of antibiotics known as diaminopyrimidines, similar to trimethoprim (TMP) [, , , , , , ]. Iclaprim is notable for its potent, extended-spectrum in vitro activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) [, , , , , , , ]. It demonstrates significantly greater potency compared to trimethoprim against various Gram-positive and Gram-negative pathogens [, , ]. Its potential clinical utility lies in treating severe bacterial infections, particularly those caused by drug-resistant Gram-positive pathogens [, , , ].

Future Directions
  • Optimization of Dosing Regimens: Research is needed to establish optimal dosing regimens for various infections, considering factors such as the severity of infection, pathogen susceptibility, and patient characteristics []. This is crucial to maximize efficacy while minimizing the risk of adverse effects.

Trimethoprim

Compound Description: Trimethoprim (TMP) is a diaminopyrimidine antibiotic that acts as a dihydrofolate reductase (DHFR) inhibitor, primarily targeting bacterial DHFR. [, , ] TMP is often used in combination with sulfamethoxazole (forming co-trimoxazole) for enhanced antibacterial activity. [, , ]

Sulfamethoxazole

Compound Description: Sulfamethoxazole is a sulfonamide antibiotic that inhibits dihydropteroate synthase, an enzyme involved in bacterial folate synthesis. [, ] It is frequently used in combination with trimethoprim to target two sequential steps in the folate pathway, enhancing efficacy. [, , ]

Relevance: While structurally dissimilar to Iclaprim, sulfamethoxazole is relevant due to its synergistic activity with diaminopyrimidines, including Iclaprim. [, , , ] Studies have demonstrated that the combination of Iclaprim and sulfamethoxazole exhibits synergistic effects against various Gram-positive bacteria, including Staphylococcus aureus and some Gram-negative bacteria. [, ] This synergy arises from their complementary mechanisms of action, inhibiting different steps in the bacterial folate synthesis pathway.

Co-trimoxazole

Compound Description: Co-trimoxazole is a combination antimicrobial drug containing trimethoprim and sulfamethoxazole in a fixed 1:5 ratio. [, ] This combination exhibits synergistic activity, effectively inhibiting bacterial folate synthesis and broadening the spectrum of activity compared to either drug alone. [, , ]

Vancomycin

Compound Description: Vancomycin is a glycopeptide antibiotic that inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycans. [, , , ] It is considered a drug of choice for treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens. [, ]

Relevance: Vancomycin serves as a crucial comparator in clinical trials evaluating the safety and efficacy of Iclaprim. [, , , , ] Multiple Phase 3 studies have demonstrated that Iclaprim exhibits non-inferiority to vancomycin in treating acute bacterial skin and skin structure infections (ABSSSIs). [, , ] While both drugs effectively target Gram-positive bacteria, they possess distinct mechanisms of action. [, , , ] Iclaprim, as a DHFR inhibitor, targets bacterial folate synthesis, while vancomycin disrupts cell wall synthesis. [, , , ] This difference in mechanism could be advantageous in certain clinical scenarios, such as managing infections caused by vancomycin-resistant strains or in patients who cannot tolerate vancomycin.

Linezolid

Compound Description: Linezolid is an oxazolidinone antibiotic that inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit. [, ] It is primarily effective against Gram-positive bacteria, including MRSA, vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae. [, ]

Classification

Iclaprim falls under the category of antibiotics, specifically within the class of dihydropyrimidines. It is designed to target bacterial DHFR, making it a potent agent against various resistant bacterial strains. Its development was guided by structural optimization techniques, including X-ray crystallography, to enhance its binding affinity to the enzyme .

Synthesis Analysis

The synthesis of iclaprim involves several key steps that begin with trimethoprim as a precursor. The process includes:

  1. Amino-Protection and Friedel-Crafts Acetylation: This step employs acetic anhydride and SnCl4 as a catalyst in dichloromethane, achieving simultaneous protection of amino groups and acetylation.
  2. Knoevenagel Condensation: The reaction between 2,4-diamino-5-(2-acetyl-3-hydroxy-4,5-dimethoxybenzyl)pyrimidine and cyclopropyl carboxaldehyde forms a crucial intermediate.
  3. Intramolecular Michael Addition: This reaction occurs in a buffer system containing pyrrolidine and acetic acid, leading to the formation of the chromanone framework.
  4. Dehydration: Catalyzed by sulfuric acid, this step minimizes impurities, ultimately yielding iclaprim.
Molecular Structure Analysis

Iclaprim's molecular structure can be characterized as follows:

  • Chemical Formula: C14_{14}H18_{18}N4_{4}O4_{4}
  • Molecular Weight: 306.32 g/mol
  • Structural Features:
    • It contains a pyrimidine ring fused with a chromanone moiety.
    • The presence of two methoxy groups enhances its hydrophobic interactions with the target enzyme.

The structural optimization allows iclaprim to bind effectively to both wild-type and resistant forms of DHFR, improving its antibacterial efficacy .

Chemical Reactions Analysis

Iclaprim undergoes several relevant chemical reactions:

  1. Enzymatic Inhibition: It competitively inhibits DHFR by mimicking the substrate's structure, thus blocking the enzyme's active site.
  2. Metabolism: Iclaprim is metabolized primarily through phase I (CYP3A4 and CYP2C19) and phase II pathways, leading to non-active metabolites that are excreted via urine and bile.
  3. Hydrophobic Interactions: Enhanced hydrophobic contacts with DHFR increase its binding affinity compared to trimethoprim .
Mechanism of Action

The mechanism of action for iclaprim involves:

  • Inhibition of Dihydrofolate Reductase: By binding to DHFR, iclaprim disrupts folate metabolism in bacteria, leading to impaired DNA synthesis and cell division.
  • Increased Affinity for Resistant Enzymes: Structural modifications allow iclaprim to maintain effectiveness against DHFR variants associated with trimethoprim resistance (e.g., F98Y mutation in Staphylococcus aureus) .

The compound demonstrates nanomolar affinity for resistant enzymes, which significantly enhances its therapeutic potential against resistant bacterial strains.

Physical and Chemical Properties Analysis

Iclaprim possesses several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Plasma Protein Binding: Approximately 93%, indicating significant distribution within body tissues.

Pharmacokinetic studies reveal that iclaprim achieves high concentrations in tissues relevant to infection sites, such as skin and lungs .

Applications

Iclaprim has several important applications:

  1. Clinical Use: Approved by the Food and Drug Administration for treating complicated SSSIs caused by susceptible Gram-positive bacteria.
  2. Research Applications: Investigated for its potential as an anti-virulence agent against biofilm-producing bacteria .
  3. Combination Therapy Potential: Due to its unique mechanism of action, iclaprim may be used in combination with other antibiotics to enhance treatment efficacy against resistant pathogens.
Mechanistic Insights into Iclaprim’s Antibacterial Activity

Structural Basis of Dihydrofolate Reductase (DHFR) Inhibition

Iclaprim (C₁₉H₂₂N₄O₃) is a novel diaminopyrimidine derivative that functions as a potent, selective inhibitor of bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway. Unlike classical antifolates, iclaprim features a tricyclic structure comprising a 2,4-diaminopyrimidine ring linked to a dimethoxy-chromenylmethyl group via a cyclopropyl spacer. This unique architecture allows it to bind within the NADPH-dihydrofolate binding pocket of DHFR with high affinity. X-ray crystallographic studies reveal that iclaprim forms hydrophobic contacts with residues in the substrate-binding site (e.g., Phe92, Leu20, and Ile94 in Staphylococcus aureus DHFR), displacing the natural substrate dihydrofolate (DHF) [1] [6] [8]. The cyclopropyl and chromenyl groups enhance van der Waals interactions with a hydrophobic sub-pocket, while the diamino groups form hydrogen bonds with conserved catalytic residues (Asp27 and Thr113). This binding mode sterically obstructs DHF reduction to tetrahydrofolate (THF), halting nucleotide synthesis and bacterial replication [1] [8].

Table 1: Key Structural Features of Iclaprim Enabling DHFR Inhibition

Structural ElementRole in DHFR BindingTarget Residues
2,4-Diaminopyrimidine coreHydrogen bonding with catalytic siteAsp27, Thr113 (SaDHFR)
Cyclopropyl linkerHydrophobic stabilization in a sub-pocketLeu20, Ile94 (SaDHFR)
Dimethoxy-chromenyl groupExtended hydrophobic contacts; displacement of dihydrofolatePhe92, Val6 (SaDHFR)
Tricyclic conformationOptimal fit within the NADPH-dihydrofolate pocket---

Comparative Enzymatic Inhibition Kinetics: Iclaprim vs. Trimethoprim

Iclaprim exhibits superior enzymatic inhibition kinetics compared to trimethoprim (TMP), particularly against resistant bacterial strains. Biochemical assays demonstrate iclaprim’s lower inhibition constant (Kᵢ) against DHFR from S. aureus (0.005–0.015 µM) versus TMP (0.1–1.5 µM) [2] [4]. This 20–100-fold increase in potency stems from:

  • Enhanced Binding Affinity: Iclaprim’s larger hydrophobic surface area increases contact points with DHFR, reducing dissociation rates [6].
  • Activity Against TMP-Resistant Mutants: Iclaprim retains nanomolar Kᵢ values against DHFR variants with the F98Y mutation (common in TMP-resistant S. aureus), while TMP’s affinity drops >500-fold [2] [4].
  • Bactericidal Effects: Unlike the bacteriostatic TMP, iclaprim achieves bactericidal activity (MBC/MIC ≤4) against Gram-positive pathogens due to sustained DHFR inhibition even at low folate concentrations [2] [6].

Table 2: Enzymatic Inhibition Kinetics of Iclaprim vs. Trimethoprim

ParameterIclaprimTrimethoprimBiological Implication
Kᵢ (Wild-type SaDHFR)0.005–0.015 µM0.1–1.5 µM20–100× greater target affinity for iclaprim
Kᵢ (F98Y SaDHFR)0.02–0.05 µM>50 µMIclaprim overcomes prevalent TMP resistance mutation
MIC₉₀ (MRSA)0.06–0.5 µg/mL2–8 µg/mLEnhanced in vitro potency against resistant isolates

Role of Hydrophobic Interactions in Overcoming Trimethoprim Resistance

Trimethoprim resistance primarily arises from mutations in chromosomal dfrB (e.g., F98Y) or acquisition of plasmid-borne dfr genes (dfrA, dfrG, dfrK) encoding low-affinity DHFR isoforms [3] [8]. Iclaprim counters this via optimized hydrophobic interactions:

  • Extended Hydrophobic Surface: The chromenyl and cyclopropyl groups penetrate a hydrophobic region near the DHFR active site (the "trimethoprim resistance pocket"), compensating for lost bonds caused by F98Y [6] [8].
  • Flexible Binding Conformation: Molecular dynamics simulations show iclaprim’s acryloyl linker allows conformational adaptation to mutated DHFR geometries, maintaining binding energy (-9.2 kcal/mol vs. -6.5 kcal/mol for TMP in F98Y mutants) [6] [10].
  • Suppression of Mobile Resistance Elements: While dfrG- and dfrK-encoded DHFRs confer high-level TMP resistance (MIC >1,000 µg/mL), iclaprim maintains MICs of 0.12–0.5 µg/mL against clinical isolates harboring these genes [3] [8]. This occurs because iclaprim’s tricyclic structure accesses conserved hydrophobic residues (e.g., Leu5, Ile94) absent in TMP’s binding orientation [8].

Bacterial vs. Mammalian DHFR Selectivity Profiles

A cornerstone of iclaprim’s therapeutic potential is its >500-fold selectivity for bacterial DHFR over human isoforms. Biochemical profiling reveals:

  • Human DHFR Weak Inhibition: Iclaprim’s IC₅₀ for human DHFR is 4.5–8.0 µM, compared to 0.005 µM for S. aureus DHFR [7] [9]. This selectivity arises from steric incompatibility with human DHFR’s narrower active site and reduced hydrophobicity.
  • Lack of Off-Target Effects on Mammalian Cells: At antibacterial concentrations (≤1 µg/mL), iclaprim does not inhibit human thymidylate synthase or folate transport systems, minimizing cytotoxicity [7] [9].
  • Transcriptomic Validation: Exposure of human hepatocytes to iclaprim (2× MIC) shows no significant dysregulation of folate metabolism genes (DHFR, TYMS), whereas methotrexate (a human DHFR inhibitor) upregulates these genes >10-fold [7].

Table 3: Selectivity Profile of Iclaprim for Bacterial vs. Mammalian DHFR

DHFR SourceIC₅₀ (µM)Selectivity Index (vs. SaDHFR)Key Structural Determinants
S. aureus (wild-type)0.0051 (Reference)Optimal fit in hydrophobic pocket
E. coli0.0122.4×Conserved Leu28/Ile94 residues
Human4.5–8.0>900×Narrower active site; Arg31 steric clash
Rat Hepatocytes6.21,240×Reduced hydrophobic sub-pocket volume

Properties

CAS Number

192314-93-5

Product Name

Iclaprim

IUPAC Name

5-[(2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl)methyl]pyrimidine-2,4-diamine

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C19H22N4O3/c1-24-15-8-11(7-12-9-22-19(21)23-18(12)20)13-5-6-14(10-3-4-10)26-16(13)17(15)25-2/h5-6,8-10,14H,3-4,7H2,1-2H3,(H4,20,21,22,23)

InChI Key

HWJPWWYTGBZDEG-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)CC4=CN=C(N=C4N)N)OC

Solubility

Soluble in DMSO

Synonyms

AR-100; AR100; AR 100; RO-482622; RO 482622; RO482622; RO-48-2622; AR-100.001; Iclaprim.

Canonical SMILES

COC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)CC4=CN=C(N=C4N)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.